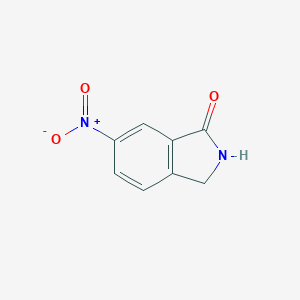

6-Nitroisoindolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-7-3-6(10(12)13)2-1-5(7)4-9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFIHDGZIPOWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623522 | |

| Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110568-64-4 | |

| Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitroisoindolin-1-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroisoindolin-1-one is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and materials science. Its structure, featuring a bicyclic isoindolinone core with a nitro functional group, provides a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and potential synthetic pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is characterized by a fused ring system composed of a benzene ring and a pyrrolidinone ring, with a nitro group substituted on the benzene ring at the 6-position.

-

IUPAC Name: 6-Nitro-2,3-dihydro-1H-isoindol-1-one[1]

-

Synonyms: 6-Nitroisoindoline-1-one, 6-Nitro-2,3-dihydro-isoindol-1-one[1]

-

Molecular Weight: 178.15 g/mol [1]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Appearance | White to yellow solid | |

| Melting Point | 253 °C | |

| Boiling Point | 487.5 ± 45.0 °C (Predicted) | |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | |

| Purity | Available as ≥98% (HPLC) | [1] |

| Moisture | ≤0.5% | [1] |

Experimental Protocols: Synthesis of this compound

While specific detailed protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of isoindolinones and aromatic nitration. A common approach involves the nitration of the parent isoindolin-1-one.

Hypothetical Synthesis via Nitration of Isoindolin-1-one:

Materials:

-

Isoindolin-1-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add isoindolin-1-one to concentrated sulfuric acid while stirring until fully dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of isoindolin-1-one in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed with cold distilled water until the filtrate is neutral.

-

The crude product is then dissolved in dichloromethane, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

References

6-Nitroisoindolin-1-one: A Technical Overview for Researchers

For Immediate Release

Shanghai, China – December 23, 2025 – This technical guide provides an in-depth overview of 6-Nitroisoindolin-1-one, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, key data, and insights into its synthesis and potential biological significance.

Core Chemical Data

This compound, a derivative of the isoindolinone scaffold, is distinguished by a nitro group at the 6th position of the isoindoline ring system. This substitution is significant as the isoindolinone core is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The presence of a nitro group can also profoundly influence a molecule's pharmacological properties.[3]

| Property | Value | Reference |

| CAS Number | 110568-64-4 | [4][5][6] |

| Molecular Formula | C₈H₆N₂O₃ | [4][5][7] |

| Molecular Weight | 178.14 g/mol | [5] |

| Appearance | Brown powder | [7] |

| Melting Point | 253 °C (decomposed) (Predicted) | [5] |

| Boiling Point | 487.5±45.0 °C (Predicted) | [5] |

| Density | 1.449±0.06 g/cm³ (Predicted) | [5] |

| pKa | 12.56±0.20 (Predicted) | [5] |

Synthesis and Methodologies

-

Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines.

-

Metal-free photoredox-catalyzed radical addition-cyclization of o-alkynylated benzamides.

-

Palladium-catalyzed aminocarbonylation of Blaise reaction intermediates.

-

Nickel-catalyzed reductive dicarbofunctionalization of enamides.

A general conceptual workflow for the synthesis of a substituted isoindolinone, adaptable for the 6-nitro derivative, is presented below. This typically involves the cyclization of a suitably substituted benzene derivative.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Development

The isoindolinone framework is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of a nitro group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets or altering its metabolic profile.

While direct biological studies on this compound are limited, its structural similarity to other biologically active nitro-aromatic compounds and isoindolinone derivatives suggests potential areas of investigation. For instance, various nitro-containing compounds have been explored for their efficacy as anticancer and antimicrobial agents.[3] Furthermore, isoindolinone derivatives have been investigated as inhibitors of various enzymes, highlighting the therapeutic potential of this chemical class.

A logical workflow for the preliminary biological evaluation of a novel compound like this compound is outlined below.

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Conclusion

This compound represents a chemical entity with potential for further investigation in the realms of medicinal chemistry and drug discovery. While detailed experimental and biological data for this specific compound are not extensively published, the known importance of the isoindolinone scaffold and the influence of the nitro functional group provide a strong rationale for its synthesis and evaluation. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. 6-NITRO-ISOINDOLIN-1-ONE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 6-NITRO-ISOINDOLIN-1-ONE | 110568-64-4 [m.chemicalbook.com]

- 7. 6-NITRO-ISOINDOLIN-1-ONE CAS:110568-64-4, CasNo.110568-64-4 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

Navigating the Solubility Landscape of 6-Nitroisoindolin-1-one: A Technical Guide for Researchers

An in-depth analysis for scientists and drug development professionals on the solubility of 6-Nitroisoindolin-1-one, a key intermediate in medicinal chemistry. This guide provides a framework for understanding its solubility in organic solvents, detailed experimental protocols for quantitative assessment, and the strategic importance of this data in the drug discovery pipeline.

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Among these, this compound serves as a crucial building block for the synthesis of various pharmacologically active molecules.[5] A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous nitroaromatic compounds and established analytical methodologies to provide a robust framework for its characterization.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, the presence of a polar nitro group and a lactam function, combined with a nonpolar aromatic ring, results in a nuanced solubility profile.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol |

| Appearance | Brown powder |

| Melting Point | >250 °C |

Based on the principle of "like dissolves like," this compound is expected to exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in polar protic solvents is likely moderate, while it is expected to be poorly soluble in nonpolar solvents.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. |

| Dimethyl sulfoxide (DMSO) | High | Strong dipole-dipole interactions. | |

| Acetone | Moderate | Good polarity for dissolving nitroaromatics.[6] | |

| Acetonitrile | Moderate | Good polarity for dissolving nitroaromatics.[6] | |

| Polar Protic | Ethanol | Moderate | Can act as a hydrogen bond acceptor.[6] |

| Methanol | Moderate | Can act as a hydrogen bond acceptor.[6] | |

| Nonpolar | Dichloromethane (DCM) | Low to Moderate | Often used in synthesis work-ups involving similar compounds.[7] |

| Toluene | Low | Limited polarity. | |

| Hexane | Low | Nonpolar nature makes it a poor solvent for this compound.[6] |

Experimental Determination of Solubility

A precise and reproducible method for quantifying the solubility of this compound is essential for its application in research and development. The shake-flask method, coupled with UV-Visible spectroscopy, is a widely accepted and reliable technique for this purpose.

Experimental Workflow for Solubility Determination

Detailed Protocol: Shake-Flask Method with UV-Vis Analysis

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sealed glass vials

-

Thermostatic shaker

-

Syringe filters (0.45 µm, PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

2. Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent of a known concentration.

-

Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

3. Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a sealed vial.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.

4. Sample Analysis:

-

After equilibration, allow the vial to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE filter to remove any undissolved particles.[8]

-

Dilute the clear filtrate with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

5. Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

The Role of Solubility in Drug Development

Solubility is a critical parameter throughout the drug discovery and development process. For a compound like this compound, which is a precursor to potential therapeutic agents, understanding its solubility is fundamental.

A compound's solubility influences its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule. Therefore, early characterization of the solubility of key intermediates like this compound is a crucial step in the development of new medicines.[9]

References

- 1. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. baijingchem.lookchem.com [baijingchem.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 6-Nitroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Stability of Nitroaromatic Compounds

Nitroaromatic compounds, a class to which 6-Nitroisoindolin-1-one belongs, are known to be susceptible to degradation under certain conditions. The electron-withdrawing nature of the nitro group, combined with the aromatic ring system, makes these molecules prone to specific degradation pathways.[1] Key factors influencing the stability of nitroaromatic compounds include exposure to light, elevated temperatures, and reactive chemicals.

Potential Degradation Indicators:

-

Color Change: A common sign of degradation in nitroaromatic compounds is a change in color, often to a yellowish or brownish hue.[2]

-

Precipitation: The formation of insoluble materials in a solution can indicate degradation.

-

Changes in Analytical Profile: The appearance of new peaks or a decrease in the parent compound peak in chromatographic analyses (e.g., HPLC) is a definitive indicator of degradation.[2]

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the chemical integrity of this compound. The following conditions are recommended based on best practices for nitroaromatic compounds.[2]

| Parameter | Recommended Condition | Rationale |

| Temperature | Controlled room temperature or refrigerated (2-8°C). Avoid repeated freeze-thaw cycles. | Minimizes thermal degradation and preserves long-term stability. |

| Light | Protect from light by storing in amber glass vials or in a dark cabinet. | Prevents photodegradation, which can be initiated by UV or visible light.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if sensitive to oxidation or moisture. | Protects against oxidative degradation and hydrolysis. |

| Container | Tightly sealed, non-reactive containers such as glass with Teflon-lined caps. | Prevents contamination and evaporation of any solvent. |

| Purity | Store in a pure form, as impurities can sometimes catalyze degradation. | Ensures the material's integrity for experimental use. |

Potential Degradation Pathways

While the specific degradation pathway for this compound has not been elucidated, a potential pathway can be inferred from the general chemistry of nitroaromatic compounds. The nitro group can be susceptible to reduction, and the lactam ring in the isoindolinone core could be prone to hydrolysis under certain pH conditions.

A generalized degradation pathway for a nitroaromatic lactam.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

2. Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl to the stock solution and heat at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 1N NaOH to the stock solution and maintain at room temperature or heat gently.[3]

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and keep it at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp or a photostability chamber).

3. Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] The method should be capable of separating the parent compound from any degradation products.

4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of any new peaks, which represent degradation products.

Workflow for assessing the stability of a chemical compound.

While specific stability data for this compound is not currently available, a conservative approach to its storage and handling, based on the known properties of nitroaromatic compounds, is essential for maintaining its quality and ensuring the reliability of research outcomes. The recommendations and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to establish appropriate stability-indicating methods and storage procedures for this compound. It is strongly advised that researchers perform their own stability studies to determine the specific shelf-life and optimal storage conditions for this compound in their laboratory setting.

References

In-depth Spectroscopic Analysis of 6-Nitroisoindolin-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Nitroisoindolin-1-one, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound (CAS No. 110568-64-4) is a crucial building block in organic synthesis, notably in the preparation of 6-aminoisoindolin-1-one, a precursor for pharmacologically active molecules. A thorough understanding of its spectroscopic profile is essential for reaction monitoring, quality control, and structural confirmation. This guide presents a consolidation of its spectral data, supported by detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific NMR data for this compound was not found in the provided search results. The tables are structured for data inclusion upon availability.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific IR data for this compound was not found in the provided search results. The table is structured for data inclusion upon availability.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion |

| Data not available in search results |

Note: Specific MS data for this compound was not found in the provided search results. The table is structured for data inclusion upon availability.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are crucial for reproducibility. The synthesis of its derivative, 6-aminoisoindolin-1-one, confirms the existence and use of this compound as a stable intermediate. The general procedure for the reduction of this compound is outlined below, as described in literature pertaining to the synthesis of pazopanib intermediates.

Synthesis of 6-aminoisoindolin-1-one from this compound:

A suspension of this compound and a palladium on carbon catalyst (Pd/C) in a suitable solvent, such as methanol, is subjected to a hydrogen atmosphere. The reaction is stirred for several hours at room temperature. Progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield 6-aminoisoindolin-1-one.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general stages from chemical synthesis to spectroscopic characterization.

Conclusion

The Discovery and History of 6-Nitroisoindolin-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is a crucial pharmacophore found in a variety of biologically active compounds. While this compound itself is primarily a synthetic intermediate, its historical context and the biological activities of structurally related compounds, particularly as topoisomerase I inhibitors, make it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of this compound.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1934 publication by W. Borsche, K. Diacont, and H. Hanau in the journal Berichte der deutschen chemischen Gesellschaft.[1] This foundational work laid the groundwork for the chemistry of nitro-substituted isoindolinones. For many years following its initial synthesis, this compound remained a relatively obscure chemical entity, primarily of interest in fundamental organic chemistry.

The resurgence of interest in isoindolinone derivatives, including the 6-nitro substituted variant, can be attributed to the discovery of the potent biological activities exhibited by this class of compounds. The isoindolinone core is present in a range of natural products and synthetic molecules with diverse pharmacological properties, including anti-inflammatory, and anticancer activities.

Synthesis of this compound

While the original 1934 synthesis by Borsche and colleagues provides the historical method, contemporary organic synthesis offers several routes to this compound. A common and illustrative laboratory-scale synthesis is the reduction of 4-nitrophthalimide.

Illustrative Experimental Protocol: Reduction of 4-Nitrophthalimide

This protocol describes a general method for the reduction of a phthalimide to the corresponding isoindolinone.

Materials:

-

4-Nitrophthalimide

-

Zinc dust

-

Acetic acid

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Reaction flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-nitrophthalimide in a mixture of ethanol and water is prepared.

-

Reduction: Acetic acid is added to the suspension, followed by the portion-wise addition of zinc dust. The reaction mixture is then heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove excess zinc and other insoluble materials. The filtrate is concentrated under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: The aqueous residue is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Potential Mechanism of Action and Biological Significance

While direct and extensive biological studies on this compound are limited in the public domain, significant insights can be drawn from the well-established activities of structurally similar compounds, particularly the nitrated indenoisoquinolines. These compounds are known to be potent inhibitors of human topoisomerase I.

Topoisomerase I is a crucial nuclear enzyme responsible for relaxing supercoiled DNA, a necessary process for DNA replication and transcription. Topoisomerase I inhibitors act by trapping the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.

The Topoisomerase I Inhibition Signaling Pathway

The proposed mechanism by which a this compound-containing compound might act as a topoisomerase I inhibitor is illustrated below. The nitro group is often a key pharmacophoric feature in this class of inhibitors.

Caption: Proposed topoisomerase I inhibition pathway.

Quantitative Data

For context, structurally related nitrated indenoisoquinoline topoisomerase I inhibitors have demonstrated potent anticancer activity with IC50 values in the nanomolar to low micromolar range against a variety of human cancer cell lines. It is plausible that derivatives of this compound could exhibit similar potency, but this requires direct experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 110568-64-4 |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | >250 °C (decomposes) |

| Solubility | Soluble in DMSO and DMF |

Future Directions and Applications

The primary application of this compound remains as a versatile building block in the synthesis of more elaborate molecules for drug discovery and materials science. Its potential as a precursor for novel topoisomerase I inhibitors warrants further investigation.

Future research could focus on:

-

Synthesis of a focused library of this compound derivatives: Introducing various substituents on the isoindolinone core could lead to the discovery of compounds with potent and selective biological activity.

-

Direct biological evaluation: Screening this compound and its derivatives against a panel of cancer cell lines and relevant enzymatic assays (e.g., topoisomerase I activity assays) would provide crucial data on their therapeutic potential.

-

Structure-activity relationship (SAR) studies: Elucidating the relationship between the chemical structure of these compounds and their biological activity will guide the design of more effective and safer drug candidates.

Conclusion

This compound, first synthesized in 1934, is a foundational molecule in the chemistry of nitro-substituted isoindolinones. While its direct biological applications are not yet fully explored, its structural relationship to potent topoisomerase I inhibitors suggests a promising avenue for future drug discovery efforts. The synthetic accessibility of this compound makes it an attractive starting point for the development of novel therapeutic agents, particularly in the field of oncology. Further research is necessary to unlock the full potential of this intriguing molecule.

References

The Biological Significance of the 6-Nitro Group: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a nitro group at the 6-position of various heterocyclic scaffolds has emerged as a compelling strategy in medicinal chemistry, imparting a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological significance of the 6-nitro moiety, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The strategic placement of this electron-withdrawing group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, leading to enhanced potency and efficacy across various therapeutic areas, including oncology, infectious diseases, and inflammation.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported in vitro activities of various 6-nitro substituted compounds across different biological targets.

Table 1: Anticancer Activity of 6-Nitro Compounds

| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Citation |

| 6-Nitroindazole | Derivative 11a | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |

| 6-Nitroindazole | Derivative 11b | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |

| 6-Nitroindazole | Derivative 12a | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |

| 6-Nitroindazole | Derivative 12b | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |

| 6-Nitroindazole | (11R)-13-(6-nitroindazole)-11,13-dihydroludartin | DU-145 (Prostate Carcinoma) | 2.5-20.0 | [2] |

| 6-Nitroindazole | (11R)-13-(6-nitroindazole)-11,13-dihydroludartin | LNCaP (Prostate Carcinoma) | 2.5-20.0 | [2] |

Table 2: Antiparasitic Activity of 6-Nitro Compounds

| Compound Class | Specific Compound | Parasite | IC50 (µM) | Citation |

| 3-chloro-6-nitro-1H-indazole | Not specified | Leishmania species | - | [1] |

Table 3: Phosphodiesterase (PDE) Inhibitory Activity of 6-Nitrobenzimidazole Derivatives

| Compound Number | IC50 (µM) |

| 30 | 1.5 ± 0.043 |

| 1 | 2.4 ± 0.049 |

| 11 | 5.7 ± 0.113 |

| 13 | 6.4 ± 0.148 |

| 14 | 10.5 ± 0.51 |

| 9 | 11.49 ± 0.08 |

| 3 | 63.1 ± 1.48 |

| 10 | 120.0 ± 4.47 |

| 6 | 153.2 ± 5.6 |

Standard EDTA IC50 = 274 ± 0.007 µM

Table 4: Antibacterial Activity of 6-Nitro Compounds

| Compound Class | Specific Compound | Bacteria | MIC (µg/mL) |

| 6-Nitroindazole | 2-azetidinone derivatives | Various microorganisms | Promising results |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the 6-nitro test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.

Antiparasitic Susceptibility Assays

This assay determines the inhibitory effect of compounds on the growth of Leishmania promastigotes.[1]

-

Parasite Culture: Leishmania promastigotes are cultured in an appropriate medium until they reach the logarithmic growth phase.

-

Compound Exposure: The parasites are then exposed to different concentrations of the 6-nitro test compounds in a 96-well plate.

-

Incubation: The plates are incubated for a defined period under appropriate conditions.

-

Viability Assessment: Parasite viability is determined using methods such as the MTT assay or by direct counting of motile promastigotes under a microscope.

This assay evaluates the efficacy of compounds against the intracellular amastigote form of Trypanosoma cruzi.

-

Cell Infection: Host cells (e.g., L6 myoblasts) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

-

Compound Treatment: After allowing for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the 6-nitro test compounds.

-

Incubation: The plates are incubated for a specified period to allow for amastigote replication.

-

Staining and Visualization: The cells are fixed and stained (e.g., with Giemsa stain), and the number of amastigotes per host cell is counted microscopically. The IC50 value is determined by comparing the number of amastigotes in treated versus untreated wells.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.

-

Preparation of Compound Dilutions: Serial twofold dilutions of the 6-nitro test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phosphodiesterase enzymes.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the PDE enzyme, a fluorescently labeled substrate (e.g., cAMP or cGMP), and the 6-nitro test compound at various concentrations.

-

Incubation: The reaction mixture is incubated to allow the enzyme to hydrolyze the substrate.

-

Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or a colorimetric assay.

-

IC50 Calculation: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations: Signaling Pathways and Workflows

The biological activities of 6-nitro compounds are often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Conclusion

The presence of a nitro group at the 6-position of various heterocyclic cores is a key structural feature that confers a wide array of potent biological activities. As demonstrated, these compounds have shown significant promise as anticancer, antiparasitic, anti-inflammatory, and phosphodiesterase inhibitory agents. The electron-withdrawing nature of the 6-nitro group can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets and its metabolic stability. Further exploration of the structure-activity relationships and mechanisms of action of 6-nitro compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

Unveiling the Therapeutic Potential of 6-Nitroisoindolin-1-one: A Technical Guide to Putative Targets and Experimental Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide focuses on 6-Nitroisoindolin-1-one, a member of this class, and explores its putative therapeutic targets. Based on extensive evidence from structurally related compounds, this document posits Poly(ADP-ribose) polymerase-1 (PARP-1) as a primary therapeutic target. We provide a comprehensive overview of the underlying mechanism of action, present a framework for the quantitative evaluation of its inhibitory potential, and offer detailed experimental protocols for target validation. This guide aims to equip researchers with the necessary information to investigate the therapeutic efficacy of this compound and accelerate its potential translation into clinical applications.

Introduction: The Isoindolinone Core and its Therapeutic Promise

The isoindolinone core is a key pharmacophore found in a variety of biologically active molecules.[1] Recent research has highlighted the potential of isoindolinone derivatives as potent enzyme inhibitors, particularly in the field of oncology.[1][2] The focus of this guide, this compound, belongs to this promising class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, its structural similarity to known potent PARP-1 inhibitors strongly suggests a similar mechanism of action.[1][2]

Primary Therapeutic Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme involved in the DNA damage response (DDR), primarily in the base excision repair (BER) pathway for single-strand breaks (SSBs).[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication.[3] This concept, known as synthetic lethality, forms the basis for the clinical success of several PARP inhibitors in treating specific cancer types.[1]

Mechanism of Action: PARP-1 Inhibition

Isoindolinone-based PARP inhibitors typically act as nicotinamide adenine dinucleotide (NAD+) mimics, binding to the catalytic domain of PARP-1.[4] This competitive inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to acceptor proteins at the site of DNA damage. The lack of PARylation stalls the recruitment of downstream DNA repair factors, ultimately leading to the accumulation of DNA lesions and cell death in HR-deficient tumors.[3]

Quantitative Data Presentation

While specific experimental data for this compound is not yet publicly available, the following table provides a template for presenting key quantitative parameters, with hypothetical but plausible values based on structurally related isoindolinone-based PARP inhibitors. This serves as a benchmark for future experimental evaluation.

| Parameter | This compound (Hypothetical) | Olaparib (Reference) | Talazoparib (Reference) |

| PARP-1 IC50 (nM) | 10 - 50 | ~1-5 | ~1 |

| PARP-2 IC50 (nM) | 50 - 200 | ~1-5 | ~0.8 |

| Cellular PAR Inhibition IC50 (nM) in BRCA-mutant cells | 20 - 100 | Cell line dependent | Cell line dependent |

| Solubility (Aqueous Buffer, pH 7.4) | Low | Low | Low |

| Solubility (DMSO) | ≥ 10 mM | ≥ 10 mM | ≥ 10 mM |

Experimental Protocols

To validate the therapeutic potential of this compound as a PARP-1 inhibitor, the following detailed experimental protocols are recommended.

In Vitro PARP-1 Enzymatic Assay (IC50 Determination)

This fluorescence-based assay determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PARP-1.

Materials:

-

Recombinant Human PARP-1 Enzyme

-

Histone H1 (as substrate)

-

Biotinylated NAD+

-

Streptavidin-conjugated horseradish peroxidase (HRP)

-

Chemiluminescent HRP substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) and reference inhibitor (e.g., Olaparib)

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: To each well of a 384-well plate, add the PARP-1 enzyme and histone H1.

-

Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and the reference inhibitor as a positive control.

-

Reaction Initiation: Start the reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains on the histones.

-

Wash the plate again.

-

Add the chemiluminescent substrate.

-

-

Signal Measurement: Measure the luminescence using a microplate reader. The signal intensity is proportional to PARP-1 activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cellular PAR Inhibition Assay (Western Blot)

This assay measures the ability of the test compound to inhibit PARP-1 activity within a cellular context by quantifying the levels of poly(ADP-ribosyl)ation (PAR).

Materials:

-

BRCA-mutant cancer cell line (e.g., MDA-MB-436)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H₂O₂)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western Blotting equipment

-

Primary antibodies: anti-PAR and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 1-4 hours.

-

Induce DNA damage by treating with H₂O₂ for 10 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer.

-

Collect cell lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an anti-β-actin antibody for loading control.

-

-

Data Analysis: Quantify the band intensities for PAR and β-actin. Normalize the PAR signal to the loading control. A decrease in the PAR signal in treated cells indicates inhibition of PARP activity.

Conclusion and Future Directions

While further direct experimental validation is required, the structural characteristics of this compound strongly suggest that PARP-1 is a key therapeutic target. The methodologies and frameworks presented in this guide provide a clear path for the comprehensive evaluation of its inhibitory activity and cellular efficacy. Future studies should focus on confirming the on-target activity of this compound, determining its selectivity profile against other PARP family members, and evaluating its anti-tumor activity in relevant preclinical cancer models. Successful validation will pave the way for the further development of this promising compound as a novel anti-cancer agent.

References

- 1. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Review of 6-Nitroisoindolin-1-one and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its derivatives, 6-nitroisoindolin-1-one has emerged as a compound of significant interest, particularly in the development of targeted therapies. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a special focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties of this compound

This compound (CAS No: 110568-64-4) is a white to yellow solid with a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol . It has a melting point of 253°C (with decomposition). While detailed solubility data is limited, it is known to be soluble in organic solvents like ethanol and dimethylformamide.

| Property | Value | Reference |

| CAS Number | 110568-64-4 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | White to yellow solid | |

| Melting Point | 253 °C (decomposes) | [1] |

| Boiling Point | 487.5±45.0 °C (Predicted) | [1] |

| Density | 1.449±0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.56±0.20 (Predicted) | [1] |

Synthesis of this compound and its Analogs

The synthesis of the isoindolin-1-one scaffold can be achieved through various synthetic routes. A common approach involves the reductive cyclization of nitroarenes with o-phthalaldehyde.

General Synthesis of Isoindolin-1-ones from Nitroarenes

A one-pot synthesis of isoindolin-1-ones can be achieved through the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde. In this reaction, the nitroarene is coupled and cyclized with o-phthalaldehyde in the presence of indium and acetic acid in toluene at reflux, yielding the corresponding isoindolin-1-one with reasonable yields.[2]

dot

References

Methodological & Application

Application Note: Indium-Mediated Synthesis of 6-Nitroisoindolin-1-one

Introduction

Isoindolinone scaffolds are significant structural motifs present in numerous biologically active compounds and natural products, exhibiting a range of activities including anticancer, anti-inflammatory, and immunomodulatory properties.[1] The development of efficient and environmentally benign synthetic methodologies to access these heterocyclic cores is of great interest to the pharmaceutical and chemical research communities. Traditional multi-step syntheses can be time-consuming and generate significant waste. In contrast, one-pot reactions utilizing indium metal in reductive cyclization processes offer a more streamlined and "green" alternative.[1][2]

This application note details a protocol for the synthesis of 6-Nitroisoindolin-1-one via an indium-mediated reductive condensation of a suitable dinitrobenzene precursor with o-phthalaldehyde. This method, adapted from the work of Kim et al. on the synthesis of isoindolin-1-ones from nitroarenes, provides a concise, one-pot procedure with reasonable yields.[1][3] The reaction proceeds through an in-situ reduction of a nitro group to an amine, which then undergoes condensation and cyclization.

Reaction Principle

The core of this synthetic approach is the chemoselective reduction of one nitro group of the starting dinitroarene by indium metal in the presence of acetic acid. The resulting in-situ generated nitroaniline intermediate then reacts with o-phthalaldehyde in a condensation reaction, followed by an intramolecular cyclization to form the final isoindolin-1-one product.

Experimental Protocol

Materials and Reagents

-

1,4-Dinitrobenzene (or other suitable dinitrobenzene precursor)

-

o-Phthalaldehyde

-

Indium powder

-

Acetic acid (glacial)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃), 10% aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Celite

Instrumentation

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure

-

To a round-bottom flask containing indium powder (4.0 mmol, 460 mg), add toluene (2 mL) and acetic acid (10 mmol, 0.57 mL).

-

To this suspension, add o-phthalaldehyde (1.0 mmol, 134 mg).

-

Subsequently, add a solution of the dinitrobenzene precursor (1.0 mmol) in toluene (3 mL).

-

Fit the flask with a reflux condenser and stir the reaction mixture vigorously under a nitrogen atmosphere while heating to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove excess indium and other solids.

-

Transfer the filtrate to a separatory funnel and wash with a 10% aqueous sodium bicarbonate solution (30 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes representative data for analogous isoindolin-1-one derivatives synthesized using a similar indium-mediated methodology.[1] This data is provided for comparative purposes to anticipate the expected outcomes for the synthesis of this compound.

| Product | Starting Nitroarene | Yield (%) | Melting Point (°C) |

| 2-phenylisoindolin-1-one | Nitrobenzene | 85 | 163.5-164.3 |

| 2-(4-fluorophenyl)isoindolin-1-one | 1-Fluoro-4-nitrobenzene | 82 | 182.6-183.2 |

| 2-(3-methylphenyl)isoindolin-1-one | 1-Methyl-3-nitrobenzene | 78 | 147.3-148.2 |

| 2-(4-chlorophenyl)isoindolin-1-one | 1-Chloro-4-nitrobenzene | 88 | 195.1-195.8 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the indium-mediated synthesis of this compound.

Proposed Signaling Pathway (Reaction Mechanism)

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. One-Pot Synthesis of Isoindolin-1-ones from Nitroarenes and o-Phthalaldehyde via Indium-Mediated Reductive Condensation Reactions | Semantic Scholar [semanticscholar.org]

- 3. One-Pot Synthesis of Isoindolin-1-ones from Nitroarenes and o-Phthalaldehyde via Indium-Mediated Reductive Condensation Reactions [chooser.crossref.org]

Application Notes and Protocols: Synthesis of 6-Nitroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoindolin-1-one and its derivatives are significant structural motifs present in numerous bioactive compounds and natural products, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulating properties. The introduction of a nitro group at the 6-position can serve as a key functional handle for further chemical modifications, making 6-Nitroisoindolin-1-one a valuable intermediate in medicinal chemistry and drug development. This document provides detailed protocols and reaction mechanisms for the synthesis of this compound, focusing on a one-pot reductive condensation method.

Introduction

The synthesis of the isoindolin-1-one core is a topic of continuous investigation in organic chemistry. These compounds are not only found in alkaloids but also as fundamental cores in synthetic heterocycles with diverse biological activities. For instance, (+)-staurosporine is a potent protein kinase inhibitor, and indoprofen exhibits anti-inflammatory activity.[1] Various synthetic strategies have been developed to construct this heterocyclic system. A common and effective method involves the condensation reaction between an amine and an ortho-phthalaldehyde derivative.[1] This document details a one-pot synthesis of isoindolin-1-ones from nitroarenes and o-phthalaldehyde, a method that leverages readily available starting materials and offers a straightforward route to the target compound.[1]

Reaction Mechanism

The formation of isoindolin-1-one via the indium-mediated reductive condensation of a nitroarene with o-phthalaldehyde is proposed to proceed through the following key steps. First, the nitro group of the starting nitroarene is reduced by indium in the presence of acetic acid to form the corresponding primary amine. This in situ generated amine then reacts with o-phthalaldehyde.

Two plausible pathways are considered for the subsequent cyclization:

-

Path A (Classical Mechanism): The primary amine undergoes a double addition to the two adjacent carbonyl groups of o-phthalaldehyde, forming a 1H-2,3-dihydroisoindole-1,3-diol intermediate. This intermediate then dehydrates and tautomerizes to yield the final isoindolin-1-one product.[1]

-

Path B ([1][2]-H Sigmatropic Rearrangement): An alternative mechanism involves a[1][2]-H sigmatropic rearrangement, which has been proposed based on computational studies.[1]

Both proposed mechanisms are considered viable for this one-pot reductive heterocyclization.[1]

Proposed Reaction Pathway

Caption: One-pot synthesis of Isoindolin-1-ones.

Experimental Protocols

The following protocol is a general procedure for the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde to synthesize isoindolin-1-one derivatives.[1] This can be adapted for the specific synthesis of this compound by using 1,2-diformyl-4-nitrobenzene or a related precursor.

Materials and Equipment

-

Nitroarene derivative (e.g., 4-nitroaniline for 6-aminoisoindolin-1-one synthesis, adaptable for 6-nitro)

-

o-Phthalaldehyde

-

Indium powder

-

Acetic acid (AcOH)

-

Toluene

-

Ethyl acetate (EtOAc)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Celite

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure

-

To a round-bottom flask containing indium powder (4.0 mmol), add acetic acid (10 mmol) and toluene (2 mL).

-

Add o-phthalaldehyde (1.0 mmol) to the mixture.

-

Subsequently, add a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).

-

The reaction mixture is stirred at reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (30 mL).

-

Filter the mixture through a pad of Celite to remove solid residues.

-

Transfer the filtrate to a separatory funnel and wash with a 10% aqueous NaHCO₃ solution (30 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

While specific data for this compound from this exact one-pot method is not detailed in the primary literature found, the following table presents data for various other substituted isoindolin-1-ones synthesized using this protocol, demonstrating its applicability and typical yields.[1]

| Compound | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |

| 5 | 4-Methyl | 85 | 136.2–137.4 |

| 6 | 4-Isopropyl | 75 | 155.8–156.6 |

| 7 | 3-Fluoro | 72 | 182.6–183.2 |

| 9 | 3-Methyl | 88 | 147.3–148.2 |

| 11 | 2-Fluoro | 68 | 172.8–173.4 |

| 13 | 2-Bromo | 65 | 131.6–132.2 |

Data extracted from a study on indium-mediated synthesis of isoindolin-1-ones.[1]

Physical and chemical properties for this compound are reported as:

-

Melting Point: 253 °C (decomp)[3]

-

Boiling Point: 487.5±45.0 °C (Predicted)[3]

-

Density: 1.449±0.06 g/cm³ (Predicted)[3]

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the purified and characterized product.

Caption: Synthesis and Characterization Workflow.

Conclusion

The indium-mediated one-pot synthesis provides an efficient and straightforward method for producing substituted isoindolin-1-one derivatives from nitroarenes. This approach is advantageous due to its operational simplicity and the use of readily accessible starting materials. The protocol can be effectively applied for the synthesis of this compound, a key building block for the development of novel therapeutic agents. Further optimization for specific substrates may be necessary to achieve maximum yields.

References

Application Notes and Protocols: 6-Nitroisoindolin-1-one in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Nitroisoindolin-1-one as a versatile building block in multi-step organic synthesis, with a particular focus on its application in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for key transformations and relevant biological pathways are presented to facilitate its use in research and drug discovery.

Introduction

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of a nitro group and a lactam ring within its structure allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. The isoindolin-1-one scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of therapeutic activities.[1][2] One of the most significant applications of this scaffold is in the development of PARP inhibitors, a class of targeted cancer therapies.[3][4]

The strategic importance of this compound lies in the facile conversion of its nitro group into an amino group. This transformation unlocks a plethora of subsequent chemical reactions, enabling the introduction of diverse functionalities and the construction of elaborate molecular frameworks.

Key Applications in Multi-Step Synthesis

The primary application of this compound in multi-step synthesis revolves around its conversion to 6-aminoisoindolin-1-one, which then serves as a versatile intermediate for further elaboration.

-

Synthesis of PARP Inhibitors: The 6-aminoisoindolin-1-one core is a key component of several potent PARP-1 inhibitors, including Talazoparib.[5][6] The amino group provides a handle for coupling with other fragments to construct the final inhibitor molecule.

-

Preparation of Substituted Isoindolinones: The amino group of 6-aminoisoindolin-1-one can be readily functionalized through various reactions such as acylation, alkylation, and diazotization, leading to a diverse library of substituted isoindolinone derivatives for structure-activity relationship (SAR) studies.

-

Development of Novel Heterocyclic Systems: The bifunctional nature of 6-aminoisoindolin-1-one (possessing both an amine and a lactam) allows for its use in the construction of fused heterocyclic systems with potential therapeutic applications.

Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations involving this compound in a typical multi-step synthesis of a PARP inhibitor backbone.

Step 1: Reduction of this compound to 6-Aminoisoindolin-1-one

The reduction of the aromatic nitro group to an amine is a crucial initial step. Catalytic hydrogenation is a common and efficient method for this transformation.[7][8][9]

Protocol: Catalytic Hydrogenation

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoisoindolin-1-one, which can be purified by recrystallization or column chromatography.

-

| Parameter | Value/Condition |

| Starting Material | This compound |

| Product | 6-Aminoisoindolin-1-one |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | 1-4 atm |

| Temperature | Room Temperature |

| Typical Yield | >95% |

Step 2: Amide Coupling of 6-Aminoisoindolin-1-one

The resulting 6-aminoisoindolin-1-one can be coupled with a carboxylic acid to form an amide bond, a common linkage in many pharmaceutical compounds. This reaction is typically facilitated by a coupling agent.

Protocol: Amide Coupling using a Coupling Reagent

-

Materials:

-

6-Aminoisoindolin-1-one (from Step 1)

-

Carboxylic acid of interest (e.g., a substituted benzoic acid)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

-

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in the anhydrous solvent, add the coupling agent (1.2 eq) and the organic base (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 6-aminoisoindolin-1-one (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

| Parameter | Value/Condition |

| Reactants | 6-Aminoisoindolin-1-one, Carboxylic Acid |

| Coupling Agent | HATU, HBTU, or EDC/HOBt |

| Base | DIPEA or TEA |

| Solvent | DMF or DCM |

| Temperature | Room Temperature |

| Typical Yield | 70-90% |

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step synthesis.

Caption: General synthetic workflow starting from this compound.

PARP1 Signaling Pathway and Inhibition

PARP1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[10][11][12][13] PARP inhibitors exert their therapeutic effect by blocking this repair mechanism, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficient DNA repair pathways like BRCA mutations.[9]

Caption: Role of PARP1 in DNA repair and its inhibition.

References

- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoindolinone synthesis [organic-chemistry.org]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. iqcelaya.itc.mx [iqcelaya.itc.mx]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

Application Notes and Protocols: N-Alkylation of 6-Nitroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 6-nitroisoindolin-1-one, a key synthetic transformation for the development of novel therapeutic agents and research tools. The isoindolinone scaffold is a prevalent feature in many biologically active compounds and natural products. The introduction of various alkyl groups at the nitrogen atom (N-alkylation) allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by deprotonating the nitrogen atom with a suitable base, followed by nucleophilic attack on an alkylating agent.

6-Nitroisoindolin-1-one: A Versatile Precursor for the Synthesis of Potent Bioactive Molecules

For Immediate Release

Shanghai, China – December 23, 2025 – 6-Nitroisoindolin-1-one is emerging as a critical starting material for the synthesis of a diverse range of bioactive molecules, particularly in the development of targeted cancer therapies. Its strategic functionalization allows for the creation of potent inhibitors of key cellular enzymes, including Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are crucial in DNA repair and cell signaling pathways. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The isoindolin-1-one scaffold is a recognized privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a nitro group at the 6-position of the isoindolin-1-one core offers a versatile chemical handle for further molecular elaboration, making it an attractive precursor for creating libraries of potential drug candidates.

From Precursor to Potent Inhibitor: A Synthetic Overview

The journey from this compound to a potent bioactive molecule typically involves a key two-step transformation. The first step is the reduction of the nitro group to a primary amine, yielding 6-aminoisoindolin-1-one. This transformation is crucial as the resulting amino group provides a nucleophilic site for subsequent functionalization.

A widely used method for this reduction is catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminoisoindolin-1-one from this compound

This protocol details the reduction of the nitro group of this compound to an amine functionality.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

A suspension of this compound (1.6 g, 8.98 mmol) and 10% Pd/C (0.18 g) in methanol (100 mL) is prepared in a round-bottom flask.[1]

-

The flask is evacuated and backfilled with hydrogen gas (1 atm).

-

The reaction mixture is stirred vigorously for 4 hours at room temperature under a hydrogen atmosphere.[1]

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield 6-aminoisoindolin-1-one.